9,9'-((6-(9H-Carbazol-9-yl)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(9H-carbazole)
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Overview
Description
9,9’-((6-(9H-Carbazol-9-yl)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(9H-carbazole) is a complex organic compound that features a quinoxaline core flanked by carbazole units. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications, particularly in organic electronics and optoelectronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-((6-(9H-Carbazol-9-yl)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(9H-carbazole) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an o-phenylenediamine derivative with a diketone.
Attachment of Carbazole Units: The carbazole units are then attached to the quinoxaline core via a palladium-catalyzed C-N coupling reaction, often using carbazole and a suitable halogenated quinoxaline derivative as starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9,9’-((6-(9H-Carbazol-9-yl)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the carbazole units, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various functionalized quinoxaline and carbazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
9,9’-((6-(9H-Carbazol-9-yl)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(9H-carbazole) has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Optoelectronics: Employed in the development of photovoltaic cells and other optoelectronic devices.
Chemical Sensors: Utilized in the fabrication of chemical sensors due to its sensitivity to various analytes.
Mechanism of Action
The compound exerts its effects primarily through its electronic properties. The quinoxaline core and carbazole units facilitate efficient charge transport and light emission. The molecular targets include various electronic components in devices, where the compound acts as a charge transport material or light-emitting layer .
Comparison with Similar Compounds
Similar Compounds
- 9,9’-((6-(9H-Carbazol-9-yl)phenyl)-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)
- 4,4’-Bis(9H-carbazol-9-yl)biphenyl
- 2,6-Bis(9H-carbazol-9-yl)pyridine
Uniqueness
Compared to similar compounds, 9,9’-((6-(9H-Carbazol-9-yl)quinoxaline-2,3-diyl)bis(4,1-phenylene))bis(9H-carbazole) offers a unique combination of a quinoxaline core and carbazole units, providing superior electronic properties and stability. This makes it particularly valuable in high-performance optoelectronic applications.
Properties
Molecular Formula |
C56H35N5 |
---|---|
Molecular Weight |
777.9 g/mol |
IUPAC Name |
9-[2,3-bis(4-carbazol-9-ylphenyl)quinoxalin-6-yl]carbazole |
InChI |
InChI=1S/C56H35N5/c1-7-19-49-41(13-1)42-14-2-8-20-50(42)59(49)38-29-25-36(26-30-38)55-56(37-27-31-39(32-28-37)60-51-21-9-3-15-43(51)44-16-4-10-22-52(44)60)58-48-35-40(33-34-47(48)57-55)61-53-23-11-5-17-45(53)46-18-6-12-24-54(46)61/h1-35H |
InChI Key |
YCRZCWFNBZILHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=NC6=C(C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)N=C5C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21 |
Origin of Product |
United States |
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